5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide
Overview
Description
5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide is a chemical compound with the molecular formula C9H9BrFNO2S and a molecular weight of 294.14 g/mol . This compound is characterized by the presence of bromine, cyclopropyl, and fluorine substituents on a benzenesulfonamide core, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-fluorobenzenesulfonyl chloride and cyclopropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction between the sulfonyl chloride and the amine.
Chemical Reactions Analysis
5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The sulfonamide group can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Scientific Research Applications
5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the sulfonamide group allows it to form strong hydrogen bonds with target proteins, potentially inhibiting their activity. The bromine and fluorine substituents can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide can be compared with other similar compounds, such as:
N-fluorobenzenesulfonimide: This compound is used for direct fluorination and amination of aromatic C-H bonds, showcasing its versatility in organic synthesis.
5-bromo-2-fluorobenzenesulfonamide: Similar to the title compound but lacks the cyclopropyl group, which can influence its reactivity and applications.
N-cyclopropylbenzenesulfonamide:
Properties
IUPAC Name |
5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2S/c10-6-1-4-8(11)9(5-6)15(13,14)12-7-2-3-7/h1,4-5,7,12H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKNBWPDQWIDQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=C(C=CC(=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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